Withania somnifera is a member of the Solanaceae family and has been used in traditional medicine for centuries. The roots and leaves of this plant contain a variety of phytochemicals, including alkaloids, flavonoids, and steroidal lactones like withaferin A and its derivatives . The classification of 3-methoxy-2,3-dihydrowithaferin A falls under the category of secondary metabolites, specifically within the steroidal lactones group.
The synthesis of 3-methoxy-2,3-dihydrowithaferin A can be achieved through various methods involving chemical modifications of natural precursors obtained from Withania somnifera.
The molecular formula of 3-methoxy-2,3-dihydrowithaferin A is , indicating it contains 22 carbon atoms, 30 hydrogen atoms, and 5 oxygen atoms.
3-Methoxy-2,3-dihydrowithaferin A can participate in various chemical reactions due to its functional groups:
These reactions are crucial for understanding the metabolism and bioavailability of the compound in biological systems .
The mechanism of action for 3-methoxy-2,3-dihydrowithaferin A is linked to its interaction with various cellular targets:
The physical properties of 3-methoxy-2,3-dihydrowithaferin A include:
Chemical properties include:
These properties are essential for determining formulation strategies in pharmaceutical applications .
Withanolides represent a crucial class of steroidal lactones that form the bioactive foundation of Withania somnifera (Ashwagandha), a plant revered for over 3,000 years in Ayurvedic medicine. These compounds underpin Ashwagandha's traditional applications as a tonic remedy for enhancing vitality, reducing stress, and treating age-related disorders. Ethnopharmacological records document the use of Withania preparations across diverse cultural medical systems, including Unani-Tibb and regional folk practices, where they served as treatments for inflammatory conditions, arthritis, and general debility [1]. The profound therapeutic reputation of Ashwagandha in these systems has driven modern scientific interest in characterizing its bioactive constituents, particularly the structurally diverse withanolides that exhibit a remarkable spectrum of biological activities. Within this chemical family, 3β-Methoxy-2,3-dihydrowithaferin-A (hereafter referred to as 3βmWi-A) emerges as a structurally modified analogue of the extensively studied withaferin A, offering distinct biological properties meriting detailed investigation [4].
3βmWi-A is primarily sourced from specific chemotypes of Withania somnifera L. (Solanaceae), a plant indigenous to the arid and subtropical regions spanning the Indian subcontinent, North Africa, and the Mediterranean basin. While occasionally reported in Solanum torvum Sw. (Solanaceae), its occurrence remains comparatively rare [10]. The compound exemplifies the intricate chemical diversity generated within the Withania genus. Research indicates significant geographically linked variation in withanolide profiles, with factors such as soil composition, climate, and altitude influencing the expression of specific secondary metabolites like 3βmWi-A [1] [3]. This biogeographic chemical plasticity necessitates careful botanical sourcing and chemotyping for consistent compound isolation. Aeroponic cultivation techniques, involving soil-less growth with nutrient mist, have demonstrated potential for enhancing the yield of specific polar withanolides, although large-scale production of 3βmWi-A itself remains a challenge [3].
The biosynthesis of withanolides proceeds via the mevalonate/isoprenoid pathway, branching from ubiquitous phytosterol precursors. The structural hallmark of withanolides is the C-28 ergostane skeleton featuring a C-22/C-26 δ-lactone (or occasionally a γ-lactone) ring. 3βmWi-A exemplifies a key evolutionary diversification strategy within this class: site-specific enzymatic modifications, particularly on the highly reactive A-ring. It is biosynthetically derived from its parent compound, withaferin A, through a two-step process: 1) reduction of the Δ² double bond, and 2) enzymatic methylation of the resulting C3-hydroxyl group (Figure 1) [4] [9]. This C3 β-methoxy group represents a critical structural deviation. The A-ring modifications (saturation and methoxylation) significantly alter the compound's electrophilic reactivity profile, particularly diminishing its capacity for Michael addition reactions compared to the α,β-unsaturated ketone present in withaferin A. This structural shift underpins its divergent biological activities, favoring cytoprotection over the cytotoxicity characteristic of many unmodified withanolides [4] [8] [9].
Table 1: Key Structural Features of 3β-Methoxy-2,3-dihydrowithaferin-A Compared to Withaferin A
Structural Characteristic | 3β-Methoxy-2,3-dihydrowithaferin-A | Withaferin A | Biological Consequence |
---|---|---|---|
A-ring C2-C3 Bond | Saturated (Single bond) | α,β-Unsaturated double bond | Loss of Michael addition reactivity at C3 |
C3 Functional Group | β-Methoxy (-OCH₃) | Ketone (=O) | Reduced electrophilicity; steric hindrance |
C5-C6 Functionality | 5β,6β-Epoxide | 5β,6β-Epoxide | Retained; potential contributor to target binding |
Side Chain Lactone | δ-Lactone (C22-C26) | δ-Lactone (C22-C26) | Retained |
Reactive Electrophilic Centers | Reduced (Epoxide primarily) | Multiple (Δ² ketone, epoxide) | Shift from cytotoxic to cytoprotective mechanisms |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8